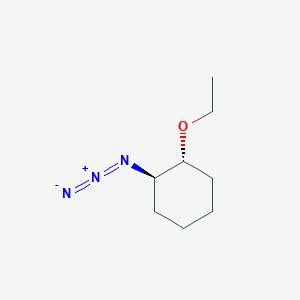

(1R,2R)-1-Azido-2-ethoxycyclohexane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-1-azido-2-ethoxycyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-2-12-8-6-4-3-5-7(8)10-11-9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQDWBQCIJRVMI-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCCC1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCCC[C@H]1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r,2r 1 Azido 2 Ethoxycyclohexane and Stereoisomers

Stereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of biologically active molecules. For (1R,2R)-1-Azido-2-ethoxycyclohexane, stereoselectivity ensures the desired spatial arrangement of the azide (B81097) and ethoxy groups. The primary strategies to achieve this involve either inducing asymmetry directly in an achiral starting material or transforming a pre-existing chiral molecule.

Direct Asymmetric Induction

Direct asymmetric induction involves the creation of new stereocenters on a prochiral or achiral substrate with the guidance of a chiral catalyst or reagent. msu.eduwikipedia.org This approach is highly efficient as it builds the desired stereochemistry in a single key step. For the synthesis of azido-alkoxy compounds, this could involve the simultaneous addition of an azide and an alkoxy group across a double bond. While the direct asymmetric azidoalkoxylation of alkenes is a developing area, related transformations like the iron-catalyzed asymmetric carboazidation of alkenes highlight the potential of this strategy. nih.gov This method allows for the direct formation of chiral azides from readily available starting materials. nih.gov

Transformation from Chiral Precursors

An alternative and widely used strategy is to start with a molecule that already possesses the desired chirality. This "chiral pool" approach leverages naturally occurring chiral molecules or those synthesized through established asymmetric methods. rug.nl The subsequent transformations must proceed in a way that preserves or predictably alters the existing stereochemistry.

A cornerstone of this approach is the ring-opening of chiral epoxides with azide nucleophiles. Epoxides, with their inherent ring strain, are highly susceptible to nucleophilic attack, leading to 1,2-difunctionalized products. masterorganicchemistry.com The stereochemistry of the starting epoxide dictates the stereochemistry of the final product.

Biocatalysis offers a powerful and environmentally friendly approach to stereoselective synthesis. Dual-enzyme cascade systems have been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes. nih.govresearchgate.net These cascades typically involve two key enzymatic steps:

Asymmetric Epoxidation: A styrene (B11656) monooxygenase (SMO) catalyzes the enantioselective epoxidation of an alkene, such as cyclohexene (B86901), to produce a chiral epoxide. nih.gov

Regioselective Azide Ring-Opening: A halohydrin dehalogenase (HHDH) then catalyzes the ring-opening of the epoxide with an azide ion. nih.govresearchgate.net The regioselectivity of this step, determining which carbon of the epoxide is attacked, can be controlled by selecting different HHDH enzymes. researchgate.net

This biocatalytic approach has been successfully applied to the synthesis of various enantiomerically pure 1,2-azidoalcohols. nih.govresearchgate.net For example, the ring-opening of cyclohexene oxide with azide, catalyzed by HheG, a halohydrin dehalogenase from Ilumatobacter coccineus, yields 2-azido-cyclohexan-1-ol. researchgate.net These biocatalytic cascades can be performed in one pot, minimizing waste and simplifying purification processes. researchgate.netdntb.gov.ua

Interactive Table: Biocatalytic Hydroxyazidation of Alkenes

| Alkene Substrate | Epoxidation Enzyme | Ring-Opening Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| Styrene | Styrene Monooxygenase | Halohydrin Dehalogenase | (R)-1-phenyl-2-azidoethanol | >99% | nih.gov |

| Cyclohexene | Styrene Monooxygenase | Halohydrin Dehalogenase (HheG) | (1R,2R)-2-Azidocyclohexan-1-ol | High | nih.govresearchgate.net |

Chiral metal complexes are highly effective catalysts for asymmetric epoxidation. Jacobsen's catalyst, a chiral manganese-salen complex, is renowned for its ability to epoxidize unactivated alkenes with high enantioselectivity. researchgate.netnih.gov The resulting chiral epoxides are then valuable intermediates. researchgate.net

The synthesis of the target compound can be envisioned in a two-step sequence:

Asymmetric Epoxidation: Cyclohexene is treated with an oxidant in the presence of Jacobsen's catalyst to produce chiral cyclohexene oxide. researchgate.net

Azide Ring-Opening: The resulting epoxide undergoes nucleophilic attack by an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). units.itmdpi.com This reaction is often catalyzed by a Lewis acid to enhance the reactivity of the epoxide. units.it The ethoxy group can be introduced subsequently or, in some cases, concurrently depending on the reaction conditions and reagents. The ring-opening of cyclohexene oxide with TMSN₃, catalyzed by chiral (salen)CrN₃ complexes, has been shown to be a highly effective method. units.itresearchgate.net

Interactive Table: Asymmetric Epoxidation and Ring-Opening of Cyclohexene

| Step | Catalyst/Reagent | Intermediate/Product | Key Feature | Reference |

| 1. Asymmetric Epoxidation | Jacobsen's Catalyst, Oxidant | Chiral Cyclohexene Oxide | High enantioselectivity | researchgate.netnih.gov |

| 2. Azide Ring-Opening | TMSN₃, Chiral (salen)CrN₃ complex | (1R,2R)-1-Azido-2-siloxycyclohexane | High yield and enantioselectivity | units.itmdpi.com |

Nucleophilic substitution provides another route to introduce the azide functionality. masterorganicchemistry.comorganic-chemistry.org This approach typically involves a chiral substrate with a good leaving group, such as a tosylate or a halide, at the desired position. The azide ion (N₃⁻), being an excellent nucleophile, can then displace the leaving group in an Sₙ2 reaction, which proceeds with inversion of stereochemistry. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, a suitable precursor would be a chiral 2-ethoxycyclohexanol derivative. The hydroxyl group can be converted into a good leaving group, for instance, by tosylation. Subsequent reaction with an azide source like sodium azide would then yield the desired product with inversion of configuration at the carbon bearing the leaving group. A Mitsunobu reaction, for example, can be used to invert the stereochemistry at C1 of a cyclohexanol (B46403) derivative to introduce the azide group. nih.gov

Conversion from Halohydrin Derivatives

Halohydrins are valuable intermediates for the synthesis of functionalized cyclohexanes. The conversion of a halohydrin derivative to this compound typically involves a two-step process: epoxide formation followed by nucleophilic ring-opening.

First, the halohydrin is treated with a base to form an epoxide. This intramolecular S(_N)2 reaction proceeds with inversion of configuration at one of the carbon centers. For example, starting with a trans-halohydrin would yield a cis-epoxide.

The subsequent step involves the ring-opening of the epoxide with an azide nucleophile. masterorganicchemistry.comchemistrysteps.com Under basic or neutral conditions, the azide ion will attack the less sterically hindered carbon of the epoxide in an S(_N)2 fashion, resulting in a product with a trans-diaxial arrangement of the azide and hydroxyl groups. masterorganicchemistry.comchemistrysteps.comkhanacademy.org To obtain the final ethoxy ether, the resulting azido (B1232118) alcohol would then be etherified. The regioselectivity of the epoxide ring-opening is a crucial consideration in this synthetic route. nih.gov

Resolution Techniques for Enantiomeric Purity Enhancement

Achieving high enantiomeric purity is often a critical requirement in the synthesis of chiral compounds. Several techniques can be employed to separate enantiomers or to selectively form one enantiomer over the other.

Chiral Resolution via Diastereomeric Salt Formation (e.g., Tartaric Acid)

A classical and widely used method for resolving racemic mixtures of amines or amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. acs.orgunchainedlabs.com Tartaric acid, being an inexpensive and readily available chiral compound, is frequently used for this purpose. acs.orgresearchgate.netwisc.edu

In the context of synthesizing this compound, a precursor such as racemic trans-1-amino-2-ethoxycyclohexane can be resolved. The racemic amine is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) in a suitable solvent. researchgate.net This reaction forms a pair of diastereomeric salts which exhibit different physical properties, most notably solubility. acs.orgunchainedlabs.com Through careful selection of the solvent and crystallization conditions, one diastereomer will selectively precipitate out of the solution, allowing for its separation by filtration. The resolved amine can then be recovered from the salt and carried forward in the synthesis. This method has been successfully applied to resolve racemic trans-1,2-diaminocyclohexane. acs.orgresearchgate.netgoogle.com

Table 2: Example of Diastereomeric Salt Formation for Chiral Resolution

| Racemic Mixture Component | Chiral Resolving Agent | Diastereomeric Salts Formed | Separation Method |

| (1R,2R)-1-amino-2-ethoxycyclohexane | L-(+)-Tartaric Acid | (1R,2R)-amine · L-tartrate | Fractional Crystallization |

| (1S,2S)-1-amino-2-ethoxycyclohexane | L-(+)-Tartaric Acid | (1S,2S)-amine · L-tartrate | Fractional Crystallization |

This table illustrates the principle of chiral resolution using tartaric acid, where the differing solubilities of the formed diastereomeric salts enable their separation.

Dynamic Kinetic Resolution (DKR) Strategies for Racemic Intermediates

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material into a single enantiomer of the product with a 100% yield. princeton.edu This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edusigmaaldrich.com For a DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu

In the synthesis of chiral azides, DKR can be applied to racemic intermediates, such as allylic azides. nih.govacs.org For instance, a racemic allylic azide can be subjected to a catalytic enantioselective reaction, such as an enantioselective dihydroxylation or cycloaddition, where one enantiomer reacts preferentially. nih.govacs.org If the starting azide can be racemized under the reaction conditions, the unreacted enantiomer is continuously converted back to the racemate, allowing for a high yield of the desired enantiomerically enriched product. nih.govnih.gov The racemization of the starting material can be promoted by various means, including the use of a catalyst or by taking advantage of inherent chemical properties of the substrate, such as the Winstein rearrangement in allylic azides. acs.org While specific applications of DKR for the direct synthesis of this compound are not widely reported, the principles of DKR could be applied to suitable racemic precursors in its synthetic route. google.comresearchgate.net

Regioselective Synthesis Considerations

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect in the synthesis of substituted cyclohexanes like this compound. nih.govnih.govacs.org The relative positioning of the azide and ethoxy groups on the cyclohexane (B81311) ring is determined by the regioselectivity of the key bond-forming reactions.

For instance, in the synthesis involving the ring-opening of an epoxide, the regioselectivity of the nucleophilic attack by the azide is paramount. nih.gov In unsymmetrical epoxides, the nucleophile can attack either of the two carbon atoms. The outcome is influenced by both steric and electronic factors. Under basic or neutral conditions (S(_N)2-like), the nucleophile generally attacks the less substituted carbon. masterorganicchemistry.com

Similarly, in reactions involving additions to double bonds, such as the hydroazidation of an allene, controlling the regioselectivity is crucial for obtaining the desired constitutional isomer. rsc.org The use of specific catalysts can often direct the reaction to favor one regioisomer over another. organic-chemistry.orgacs.orgrsc.org For example, silica-supported copper(I) catalysts have been used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The choice of reagents and reaction conditions must be carefully considered to ensure the desired 1,2-substitution pattern of the azido and ethoxy groups on the cyclohexane ring. nih.govrsc.org

Alternative Synthetic Pathways

Cycloaddition Reactions (e.g., [3+2] cycloaddition involving azides)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful strategy for the formation of five-membered heterocycles. In the context of synthesizing 1,2-azido-alkoxy moieties, this reaction would typically involve an azide acting as the 1,3-dipole and an enol ether as the dipolarophile.

The proposed pathway for the synthesis of an azido-ethoxycyclohexane derivative commences with the reaction between an azide source and an appropriate enol ether of cyclohexane, such as 1-ethoxycyclohexene. This cycloaddition reaction is expected to form a transient dihydotriazole (triazoline) intermediate fused to the cyclohexane ring. organic-chemistry.orgacs.org Triazolines are often unstable and can be readily converted to the desired product. The subsequent step would involve the regioselective ring-opening of this triazoline intermediate to yield the 1,2-azido-ether structure. This ring-opening can be accomplished through various methods, including hydrolysis or reduction, which breaks the nitrogen-nitrogen and carbon-nitrogen bonds of the heterocycle to furnish the final acyclic product.

[3+2] Cycloaddition: An azide reacts with an enol ether to form a fused triazoline.

Ring Opening: The triazoline intermediate is opened to yield the vicinal azido-ether.

While this method provides a conceptual framework, the stability of the triazoline intermediate and the regioselectivity of its subsequent ring-opening are critical factors that influence the reaction's success and yield. acs.orgresearchgate.net Research into azide-alkene cycloadditions shows that the reaction conditions can be tuned to favor the formation of various products. d-nb.infoyoutube.com

Table 1: Representative Conditions for [3+2] Cycloaddition of Azides with Alkenes/Enol Ethers

| Entry | Dipole (Azide Source) | Dipolarophile | Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Alkyl Azides | Enol Ethers | Solventless, 200°C, sealed tube | 1,2,3-Triazole (after elimination) | Modest to Good | organic-chemistry.org |

| 2 | Azidoalkyl Bromides | Intramolecular Vinyl Ether | Toluene, K2CO3, NaOH, 150°C | 1-Azadiene (from unstable triazoline) | Variable | acs.org |

| 3 | Vinyl Azides | Ester Enolates | Base-mediated | Vinyl Triazoline | Not Isolated | researchgate.net |

Rearrangement Reactions (e.g., Allylic Azide Rearrangement)

The nih.govnih.gov-sigmatropic rearrangement of allylic azides, often referred to as the Winstein rearrangement, is a dynamic equilibrium process that interconverts regioisomeric allylic azides. nih.govunr.edu.ar This stereospecific rearrangement offers a pathway to access different isomers of an allylic azide, one of which can then be converted to the target compound. nih.govnih.gov

A potential synthetic sequence utilizing this rearrangement could begin with a readily available chiral precursor like (R)-cyclohex-2-en-1-ol. The synthesis would proceed through the following key steps:

Azidation: The allylic alcohol is converted into an allylic azide, for instance, (R)-3-azidocyclohex-1-ene. This can be achieved under Mitsunobu conditions using an azide source like diphenylphosphoryl azide (DPPA). unr.edu.ar

nih.govnih.gov-Sigmatropic Rearrangement: The resulting allylic azide exists in equilibrium with its regioisomer. The position of this equilibrium is influenced by steric and electronic factors, and in many cases, the primary azide is favored over secondary or tertiary isomers. nih.govunr.edu.ar

Functionalization: The rearranged allylic azide can then be subjected to a diastereoselective functionalization of the double bond to introduce the ethoxy group and the final adjacent azide, leading to the desired (1R,2R) stereochemistry. This could be achieved through a variety of methods, such as an azidoetherification or a sequence involving epoxidation followed by nucleophilic opening.

The stereospecific nature of the nih.govnih.gov-sigmatropic rearrangement ensures that the chirality of the starting material can be transferred through the reaction sequence, making it a viable, albeit complex, alternative for the asymmetric synthesis of compounds like this compound. nih.gov

Table 2: Key Steps in Allylic Azide Rearrangement Pathway

| Step | Description | Typical Reagents & Conditions | Key Transformation | Reference |

|---|---|---|---|---|

| 1 | Allylic Azidation | Allylic Alcohol, DPPA, DBU or DEAD | R-OH → R-N3 (with inversion) | unr.edu.aracs.org |

| 2 | nih.govnih.gov-Sigmatropic Rearrangement | Spontaneous at ambient temperature in solution | Equilibration of allylic azide regioisomers | nih.govacs.org |

| 3 | Alkene Functionalization | e.g., Epoxidation (m-CPBA) then ring-opening (NaOEt) | Introduction of vicinal functional groups | acs.org |

Stereochemical Characterization and Elucidation of 1r,2r 1 Azido 2 Ethoxycyclohexane

Absolute Configuration Determination Methodologies

Establishing the absolute configuration of a chiral molecule is a fundamental challenge in stereochemistry. Methodologies to achieve this are broadly categorized into direct methods, like X-ray crystallography, and indirect methods, such as chemical correlation.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral compound. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration.

For complex molecules that may not crystallize readily, the strategy often involves preparing a crystalline derivative. In the context of cyclohexane (B81311) derivatives, a common approach is to form a salt with a chiral resolving agent of known absolute configuration. For instance, the absolute stereochemistry of the related compound (1S, 2S)-methyl cyclohexylamine (B46788) was unequivocally confirmed by X-ray analysis of its L-(+)-tartaric acid salt. researchgate.net Similarly, the configuration of (1R, 2S)-cis-amino alcohol was verified through X-ray analysis of its acetonide derivative salt with (R,R)-(+)-tartaric acid. researchgate.netmdpi.com This powerful technique provides incontrovertible proof of the stereochemical assignment. mdpi.com

| Derivative | Method | Purpose | Reference |

| (1S, 2S)-methyl cyclohexylamine L-(+)-tartaric acid salt | X-ray Crystallography | Confirmation of absolute stereochemistry | researchgate.net |

| (1R, 2S)-cis-amino alcohol acetonide (R,R)-(+)-tartaric acid salt | X-ray Crystallography | Confirmation of absolute stereochemistry | researchgate.netmdpi.com |

Chemical correlation methods are invaluable for establishing stereochemical relationships between molecules and for determining enantiomeric purity. Mosher's method is a prominent example, involving the reaction of a chiral substrate (like an alcohol or amine) with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. ethernet.edu.et

The resulting diastereomers can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR. The signals for the different diastereomers will appear at distinct chemical shifts, and the integration of these signals allows for the precise determination of the diastereomeric ratio, which directly reflects the enantiomeric excess (ee) of the original substrate. mdpi.com

For example, in the synthesis of related chiral cyclohexylamines, the enantiomeric excess of the precursor alcohol, (1R, 2S)-2-methyl-1-cyclohexanol, was determined to be 70% ee by ¹⁹F-NMR analysis of its Mosher ester. mdpi.com Subsequently, after conversion to the amine, the ee of the final product, (1S, 2S)-methyl cyclohexylamine, was confirmed by analysis of its Mosher amide. researchgate.netmdpi.com Similarly, the ee of other chiral intermediates has been confirmed to be >98% by LCMS and ¹⁹F-NMR analysis of their Mosher amide derivatives. researchgate.netmdpi.com

| Analyte | Derivatizing Agent | Analytical Method | Finding | Reference |

| (1R, 2S)-2-methyl-1-cyclohexanol | (R)-(+)-MTPA | ¹⁹F-NMR | 70% ee | mdpi.com |

| (S)-amino alcohol 21 | (R)-Mosher's acid | LC/LCMS | >98% ee | researchgate.netmdpi.com |

| (1R, 2S)-cis-amino alcohol 30 | (S)-Mosher's acid | LCMS, ¹⁹F-NMR | >98% ee | researchgate.netmdpi.com |

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods, particularly NMR and chiral HPLC, are workhorse techniques for routine stereochemical analysis and purity assessment.

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. uomustansiriyah.edu.iq

¹H NMR provides information about the electronic environment and connectivity of protons. For cyclohexane systems, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which can help in assigning axial or equatorial positions to substituents.

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of carbons in a cyclohexane ring are sensitive to their stereochemical environment.

¹⁹F NMR is particularly useful in the context of Mosher's method, as the fluorine atom in the MTPA reagent serves as a sensitive probe for distinguishing between the resulting diastereomers. researchgate.netmdpi.com

For the related compound, (1R, 2S)-2-methyl-1-cyclohexanol, the following characteristic NMR data were reported:

¹H-NMR (CDCl₃) δ: 0.94 (d, J = 6.8 Hz, 3H), 1.20-1.78 (m, 10H), 3.77 (br s, 1H). researchgate.net

¹³C-NMR (CDCl₃) δ: 17.1, 20.9, 24.7, 30.0, 32.7, 36.0, 71.3. researchgate.net

These spectra provide a fingerprint for the compound and, when analyzed in detail, support the assigned stereochemistry.

Chiral HPLC is a crucial technique for separating enantiomers and determining the enantiomeric purity of a chiral substance. chromatographyonline.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. dujps.comresearchgate.net

By chromatographing a sample, the two enantiomers can be separated into distinct peaks. The ratio of the areas of these peaks provides a direct and accurate measure of the enantiomeric purity or enantiomeric excess (% ee). dujps.com This method is widely used in pharmaceutical quality control and synthetic chemistry to ensure the stereochemical integrity of chiral compounds. chromatographyonline.comnih.govresearchgate.net The development of a chiral HPLC method involves optimizing the mobile phase composition and selecting an appropriate chiral column to achieve baseline separation of the enantiomers. dujps.com

Conformational Analysis of the Cyclohexane Ring and its Stereochemical Implications

The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation. For a substituted cyclohexane, two chair conformations are possible, which can interconvert through a process called a ring flip. libretexts.org

The stability of a given chair conformation is largely determined by steric interactions. A key principle is that substituents prefer to occupy the more spacious equatorial positions rather than the more sterically hindered axial positions. youtube.com Axial substituents experience unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring, which introduces steric strain. libretexts.org

In (1R,2R)-1-Azido-2-ethoxycyclohexane, both the azido (B1232118) and the ethoxy groups are on the same side of the ring (trans configuration). In a ring flip, both substituents would switch between axial and equatorial positions.

Conformer A: (1R,2R)-1-azido(axial)-2-ethoxy(axial)cyclohexane

Conformer B: (1R,2R)-1-azido(equatorial)-2-ethoxy(equatorial)cyclohexane

Reactivity and Mechanistic Investigations of 1r,2r 1 Azido 2 Ethoxycyclohexane

Azide (B81097) Group Reactivity and Transformations

The azide group is a versatile functional group known for its participation in a wide array of chemical reactions. In the context of (1R,2R)-1-azido-2-ethoxycyclohexane, the reactivity of this group is central to its synthetic utility.

Cycloaddition Reactions

Cycloaddition reactions involving azides are powerful methods for the construction of heterocyclic rings. wikipedia.org The azide group in this compound can act as a 1,3-dipole in these transformations.

The Huisgen 1,3-dipolar cycloaddition is a classic reaction between a 1,3-dipole, such as an organic azide, and a dipolarophile, typically an alkyne or alkene, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction has gained significant attention under the umbrella of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The thermal version of this reaction often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.orgwikipedia.org

A significant advancement in the Huisgen cycloaddition is the use of a copper(I) catalyst. wikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov The use of copper(I) sources like copper(I) iodide, bromide, or acetate, or the in situ reduction of copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, are common practices. nih.govbeilstein-journals.org The CuAAC reaction has become a cornerstone of click chemistry due to its reliability and specificity. d-nb.info

Table 1: Comparison of Thermal and Copper-Catalyzed Huisgen Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None | Copper(I) |

| Temperature | Elevated | Room Temperature |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers wikipedia.org | 1,4-disubstituted isomer exclusively wikipedia.orgnih.gov |

| Reaction Rate | Slow | Significantly accelerated organic-chemistry.org |

| Scope | Good | Broad, tolerant of many functional groups organic-chemistry.orgbeilstein-journals.org |

This table summarizes the key differences between the thermal and copper-catalyzed versions of the Huisgen 1,3-dipolar cycloaddition.

To circumvent the potential toxicity of copper catalysts in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a metal catalyst. magtech.com.cnrsc.org The high reactivity is driven by the release of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn The rate of the SPAAC reaction is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cn This method has found widespread use in bioconjugation and materials science due to its bioorthogonality. magtech.com.cn

Intramolecular Cycloadditions

The azide group can also participate in intramolecular cycloaddition reactions, where the dipolarophile is part of the same molecule. For instance, azidoalkyl enol ethers can undergo intramolecular 1,3-dipolar cycloaddition to form stable triazolines. nih.gov In other cases, unstable cycloadducts can undergo further transformations to yield cyclic imines. nih.gov These reactions provide a pathway to complex bi- and tricyclic nitrogen-containing structures. nih.gov

Reduction to Amine Derivatives (e.g., Chiral 1,2-Amino Cyclohexanes)

A fundamental transformation of the azide group is its reduction to a primary amine. This reaction is a crucial step in the synthesis of various amine-containing compounds. The reduction of this compound would yield the corresponding chiral 1,2-amino alcohol derivative. Subsequent modifications can lead to valuable chiral 1,2-diaminocyclohexane derivatives, which are important ligands and scaffolds in asymmetric synthesis. arkat-usa.orgmdpi.comnih.gov

A variety of reagents can be employed for the reduction of azides to amines, offering different levels of chemoselectivity. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., using Pd/C), or reaction with reagents like triphenylphosphine (B44618) (the Staudinger reaction), sodium borohydride (B1222165) in the presence of a catalyst, or dichloroindium hydride. organic-chemistry.orgmdpi.com The choice of reducing agent depends on the presence of other functional groups in the molecule.

The synthesis of chiral trans-1,2-diaminocyclohexanes is of particular interest as these compounds are versatile building blocks for chiral ligands used in asymmetric catalysis. arkat-usa.orgrsc.orgresearchgate.netrsc.org The synthesis often involves the opening of cyclohexene (B86901) oxide, followed by the introduction of the nitrogen functionalities. arkat-usa.org The reduction of an azide, as in this compound, provides a direct route to one of the necessary amine groups with a defined stereochemistry.

Table 2: Common Reagents for Azide Reduction

| Reagent/Method | Conditions | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Mild pressure and temperature | Can also reduce other functional groups like alkenes and alkynes. organic-chemistry.org |

| Triphenylphosphine (Staudinger Reaction) | Two-step process involving an aza-ylide intermediate, followed by hydrolysis. | Mild and chemoselective. mdpi.com |

| Sodium Borohydride (NaBH₄) with catalyst | Often used with a catalyst like NiCl₂ or in specific solvent systems. | A common and versatile reducing agent. organic-chemistry.org |

| Dichloroindium Hydride (InCl₂H) | Mild conditions | Offers good chemoselectivity. organic-chemistry.org |

| Iron(III) chloride/Sodium iodide (FeCl₃/NaI) | Mild conditions | Effective for a variety of azides. researchgate.net |

This table presents a selection of common methods for the reduction of organic azides to primary amines.

Nitrene Formation and Subsequent Reactions

The azide group is a versatile functional group that can be readily converted into a highly reactive nitrene intermediate. This transformation is typically induced photochemically or thermally and opens up a variety of reaction pathways.

The photochemical generation of nitrenes from organic azides is a well-established method for creating these electron-deficient species. The process involves the irradiation of the azide with ultraviolet (UV) light, which leads to the extrusion of a molecule of nitrogen gas (N₂) and the formation of a singlet or triplet nitrene, depending on the reaction conditions.

For this compound, this process would yield the corresponding (1R,2R)-2-ethoxycyclohexylnitrene. The quantum yield of nitrene formation and the subsequent reaction pathways are influenced by the wavelength of light used and the solvent.

Table 1: Factors Influencing Photochemical Nitrene Generation

| Factor | Influence on Reaction |

|---|---|

| Wavelength of UV Light | Can affect the energy state (singlet vs. triplet) of the generated nitrene. |

| Solvent | The polarity and reactivity of the solvent can influence the lifetime and reaction pathways of the nitrene. Protic solvents may trap the nitrene. |

| Temperature | Lower temperatures can help to trap reactive intermediates and allow for mechanistic studies. |

Once formed, the (1R,2R)-2-ethoxycyclohexylnitrene can undergo several characteristic reactions, including rearrangements and insertions. One of the most significant rearrangements for nitrenes is analogous to the Schmidt reaction, which typically involves the reaction of an azide with a carbonyl compound or an alcohol in the presence of a strong acid. In the case of an intramolecular reaction of the generated nitrene, a 1,2-hydride or 1,2-alkyl shift can occur.

For the (1R,2R)-2-ethoxycyclohexylnitrene, the most likely rearrangement would be a 1,2-hydride shift from the adjacent carbon atom, leading to the formation of an imine. Alternatively, a C-C bond insertion into a neighboring C-H bond of the cyclohexane (B81311) ring could lead to the formation of a bicyclic amine. The stereoelectronic effects of the ethoxy group and the conformation of the cyclohexane ring would play a crucial role in determining the preferred reaction pathway.

Ether Group Reactivity

The ethoxy group in this compound is generally stable but can participate in specific reactions under certain conditions.

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). In the context of this compound, such strong acidic conditions would likely first protonate and decompose the azide group, complicating the selective cleavage of the ether.

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can participate in neighboring group effects, particularly if a reactive intermediate, such as a carbocation, is formed at the adjacent carbon atom (C1). While the azide is not a good leaving group to form a carbocation under normal conditions, reactions of the azide that lead to a positive charge on C1 could be influenced by the neighboring ethoxy group. This could potentially lead to the formation of a cyclic oxonium ion intermediate, which would then be subject to nucleophilic attack.

Cyclohexane Ring Reactivity

The cyclohexane ring provides the conformational framework for the molecule. The reactivity of the ring itself is largely that of a typical alkane, meaning it is relatively unreactive towards many reagents. However, the substituents dramatically influence its reactivity. The chair conformation of the cyclohexane ring will dictate the spatial relationship between the azide and ethoxy groups, which in turn affects the intramolecular reactions of the nitrene intermediate. For instance, the efficiency of a C-H insertion would depend on the proximity of the nitrene to a specific C-H bond, which is determined by the ring's conformation.

Functionalization of the Cyclohexane Scaffold

The cyclohexane ring of this compound offers several avenues for functionalization, primarily involving the azide group and the C-H bonds of the cyclohexane backbone.

The azide moiety is a versatile functional group known for its participation in a variety of transformations. One of the most prominent reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would lead to the formation of a 1,2,3-triazole. This reaction is highly efficient and chemoselective, leaving the ether linkage and the cyclohexane ring intact under mild conditions. masterorganicchemistry.comacs.org Another important transformation is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) to form an aza-ylide, which upon hydrolysis yields a primary amine. This provides a pathway to convert the azido (B1232118) group into an amino group, opening up further functionalization possibilities.

Direct functionalization of the C-H bonds on the cyclohexane ring is another potential transformation. While C-H bonds are generally considered unreactive, transition-metal-catalyzed C-H activation has emerged as a powerful tool for their modification. researchgate.netrsc.org For instance, rhodium or iron catalysts can facilitate the insertion of carbenes or nitrenes into C-H bonds. mdpi.com In the case of this compound, such reactions would likely exhibit regioselectivity for the C-H bonds further from the electron-withdrawing azide and ether groups. researchgate.net

The azide group itself can be used to generate a nitrene intermediate upon thermolysis or photolysis, which could then undergo intramolecular C-H insertion to form a bicyclic amine. However, such reactions often require harsh conditions and may lead to a mixture of products.

Below is a table summarizing potential functionalization reactions of the cyclohexane scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

| CuAAC | Terminal alkyne, Cu(I) catalyst | 1,2,3-Triazole |

| Staudinger Reaction | Triphenylphosphine, then H₂O | Primary amine |

| C-H Activation | Rh or Fe catalyst, carbene/nitrene precursor | Substituted cyclohexane |

| Intramolecular C-H Insertion | Heat or UV light | Bicyclic amine |

Ring-Opening and Rearrangement Processes

The structural integrity of this compound can be compromised through ring-opening or rearrangement reactions, typically involving either the ether linkage or the azide group.

The ethoxy group is generally stable, but under harsh acidic conditions, cleavage of the ether C-O bond could occur. This would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack, leading to a cyclohexanol (B46403) derivative.

The azide group is prone to several important rearrangement reactions, most notably the Curtius and Schmidt rearrangements, which are valuable for the synthesis of amines and amides. nih.govwiley-vch.de The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles. nih.gov While the starting material is not an acyl azide, it could be envisioned as a precursor to one.

A more directly applicable rearrangement is the Schmidt reaction, where an azide reacts with a carbocation, often generated from an alcohol or alkene under acidic conditions, to yield a rearranged amine or amide after an alkyl or aryl shift. While this is typically an intermolecular reaction, intramolecular variants are known.

Another potential rearrangement is the participation of the azide as a neighboring group in nucleophilic substitution reactions at the adjacent carbon (C2). The participation of a neighboring azide group in the solvolysis of trans-2-azidocyclohexyl p-toluenesulfonate has been reported, proceeding through a bridged azidinium ion intermediate. researchgate.net In a similar vein, if the ethoxy group were converted to a better leaving group, the azide could participate in its displacement, potentially leading to rearranged products.

The following table outlines possible ring-opening and rearrangement reactions.

| Reaction Type | Key Intermediate/Process | Potential Product(s) |

| Ether Cleavage | Protonation of ether oxygen | Cyclohexanol derivative |

| Curtius-type Rearrangement | Acyl nitrene | Isocyanate, amine, urethane |

| Schmidt-type Reaction | Carbocation and azide interaction | Rearranged amine or amide |

| Neighboring Group Participation | Bridged azidinium ion | Rearranged substitution products |

Advanced Applications and Derivatizations of 1r,2r 1 Azido 2 Ethoxycyclohexane As a Chiral Building Block

Precursor in the Synthesis of Chiral Amino Alcohols, Diamines, and Amino Acids

The (1R,2R)-1-Azido-2-ethoxycyclohexane molecule is a key starting material for the stereoselective synthesis of various chiral compounds that are pivotal in drug discovery and material science. The strategic positioning of the azide (B81097) and ethoxy groups on the cyclohexane (B81311) ring allows for their conversion into amino and hydroxyl functionalities, leading to the formation of valuable chiral amino alcohols, diamines, and amino acids.

The reduction of the azide group in (1R,2R)-1-azido-2-methylcyclohexane, a closely related compound, to a primary amine is a well-established transformation, often achieved with high yields using reagents like triphenylphosphine (B44618) followed by hydrolysis. mdpi.comresearchgate.netnih.gov This transformation of the azido (B1232118) group to an amino group is fundamental to its utility. For instance, this compound can be readily converted to (1R,2R)-1-amino-2-ethoxycyclohexane, a chiral amino ether. Further cleavage of the ethyl ether could yield the corresponding chiral amino alcohol, (1R,2R)-1-amino-2-hydroxycyclohexane. Chiral 1,2-amino alcohols are crucial building blocks for pharmaceuticals and chiral ligands. nih.govsciengine.com

The synthesis of chiral vicinal diamines from azido precursors is also a significant application. ncl.res.in Starting from this compound, a synthetic route could involve the conversion of the ethoxy group into an amino group. This would result in the formation of (1R,2R)-1,2-diaminocyclohexane, a highly sought-after chiral ligand and synthetic intermediate. chemimpex.com The synthesis of long-chain diamines and tetramines has been reported starting from natural α-amino acids, highlighting the importance of chiral diamine synthons. mdpi.com

Furthermore, the functional groups on the cyclohexane ring can be manipulated to produce non-proteinogenic chiral amino acids. The conversion of the azide to an amine and subsequent oxidation of a suitable substituent on the cyclohexane ring can lead to the formation of a carboxylic acid, thereby generating a chiral cyclic amino acid. The synthesis of chiral amino acids is of great interest due to their role in peptide and protein engineering. nih.govsrce.hr

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents/Conditions | Product | Application |

| This compound | 1. PPh₃, H₂O/THF | (1R,2R)-1-Amino-2-ethoxycyclohexane | Precursor to chiral ligands and pharmaceuticals |

| (1R,2R)-1-Amino-2-ethoxycyclohexane | Ether cleavage reagents (e.g., BBr₃) | (1R,2R)-1-Amino-2-hydroxycyclohexane | Chiral amino alcohol building block |

| This compound | 1. Reduction of azide2. Conversion of ethoxy to amine | (1R,2R)-1,2-Diaminocyclohexane | Chiral ligand synthesis, asymmetric catalysis |

| This compound | 1. Reduction of azide2. Ring modification and oxidation | Chiral cyclic amino acid | Peptide synthesis, medicinal chemistry |

Utility in the Construction of Nitrogen-Containing Heterocycles (e.g., Triazoles, Aziridines)

The azide functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, most notably triazoles and aziridines.

The [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govorganic-chemistry.org this compound can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to afford chiral 1,2,3-triazoles. These triazole-containing cyclohexane derivatives have potential applications in medicinal chemistry and material science due to the stability and functionality of the triazole ring. raco.catrsc.org The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne partner, allowing for the creation of a diverse library of chiral triazoles.

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates. The intramolecular cyclization of a vicinal azido alcohol can be a powerful method for the stereoselective synthesis of aziridines. While this compound is an azido ether, it can be converted to the corresponding azido alcohol. This azido alcohol can then undergo intramolecular aziridination, for instance, through treatment with a phosphine (B1218219), to yield a strained bicyclic aziridine (B145994). The intramolecular aziridination of allylic sulfamoyl azides catalyzed by Co(II) complexes has been shown to be an effective method for constructing strained heterobicyclic structures. nih.gov Similarly, intramolecular aziridination of cyclopentenyl-methylamines using lead tetraacetate is a known process. nih.gov These methods highlight the potential for forming a chiral aziridine fused to the cyclohexane ring from derivatives of the title compound.

Table 2: Heterocycle Synthesis from this compound

| Heterocycle | Synthetic Method | Key Features |

| 1,2,3-Triazole | [3+2] Azide-Alkyne Cycloaddition | High efficiency ("click chemistry"), modular, creates stable heterocyclic linkage |

| Aziridine | Intramolecular cyclization of derived azido alcohol | Forms strained bicyclic systems, stereoselective |

Role in the Synthesis of Complex Natural Products and Analogues

Chiral building blocks derived from cyclohexane are prevalent in the structures of many natural products. While there are no direct reports of this compound being used in a completed natural product synthesis, its potential as a chiral starting material is significant. The functional group handles and the defined stereochemistry of this compound make it an attractive starting point for the synthesis of complex molecular architectures.

The core structure of a 1,2-disubstituted cyclohexane is a common motif in various bioactive molecules. researchgate.netnih.gov The ability to introduce amino and hydroxyl groups with specific stereochemistry is crucial for mimicking the structures of natural products and for creating analogues with improved biological activity. Organic azides have been widely used in the total synthesis of natural products, particularly alkaloids. researchgate.net

For example, the synthesis of chiral building blocks for drug discovery often relies on the use of asymmetric synthesis to create stereochemically defined intermediates. mdpi.comresearchgate.netnih.gov The transformations of this compound into chiral amino alcohols and diamines provide access to key intermediates for the synthesis of natural product analogues. rroij.com

Applications in Chiral Ligand Design for Asymmetric Catalysis

One of the most significant applications of chiral 1,2-disubstituted cyclohexanes is in the design and synthesis of ligands for asymmetric catalysis. The C₂-symmetric backbone of trans-1,2-diaminocyclohexane is a privileged scaffold for a wide variety of chiral ligands that have been successfully employed in numerous enantioselective transformations. chemimpex.com

By converting the azide and ethoxy groups of this compound into two amino groups, one can access the versatile (1R,2R)-diaminocyclohexane scaffold. This diamine can be further derivatized by introducing various substituents on the nitrogen atoms to fine-tune the steric and electronic properties of the resulting ligand. researchgate.netresearchgate.net For example, C₂(2)-symmetric chiral dialkoxyphosphoramide and dialkoxythiophosphoramide derivatives of (1R, 2R)-1,2-diaminocyclohexane have been used as catalytic chiral ligands in the asymmetric addition of diethylzinc (B1219324) to arylaldehydes. nih.gov

Furthermore, chiral amino alcohols derived from the title compound can be used to synthesize bisoxazoline (BOX) ligands, which are another important class of chiral ligands for asymmetric catalysis. illinois.eduorgsyn.org The synthesis of C₂-symmetric aza- and azaoxa-macrocyclic ligands derived from (1R,2R)-1,2-diaminocyclohexane has also been reported, and their copper(II) complexes have shown to be potent catalysts in hetero-Diels-Alder reactions. rsc.org

Table 3: Chiral Ligands Derived from this compound Precursors

| Ligand Class | Precursor | Application in Asymmetric Catalysis |

| Diamine-based ligands | (1R,2R)-1,2-Diaminocyclohexane | Hydrogenation, cyclopropanation, Diels-Alder reactions |

| Bisoxazoline (BOX) ligands | (1R,2R)-1-Amino-2-hydroxycyclohexane | Lewis acid catalysis, conjugate additions |

| Phosphoramide ligands | (1R,2R)-1,2-Diaminocyclohexane | Alkylzinc additions to aldehydes |

| Aza-macrocyclic ligands | (1R,2R)-1,2-Diaminocyclohexane | Hetero-Diels-Alder reactions |

Integration into Supramolecular Architectures (e.g., Porous Organic Cages via Amino Derivatives)

The field of supramolecular chemistry has seen the emergence of porous organic cages (POCs), which are discrete molecular entities with intrinsic porosity. chinesechemsoc.org Chiral diamines are valuable building blocks for the construction of chiral POCs. rsc.orgsemanticscholar.orgrsc.org The condensation of chiral diamines with multi-aldehyde components can lead to the formation of complex, well-defined cage structures with chiral cavities.

The (1R,2R)-diaminocyclohexane derived from this compound is an ideal candidate for incorporation into such supramolecular architectures. The stereochemical information from the diamine is transferred to the resulting cage, leading to homochiral porous materials. These chiral POCs have shown promise in applications such as enantioselective separation and asymmetric catalysis. rsc.orgdicp.ac.cn The synthesis of a novel porous organic cage from the condensation of 1,3,5-triformylbenzene and (1R,2R)-4-cyclohexene-1,2-diamine demonstrates the feasibility of using chiral cyclohexanediamine (B8721093) derivatives for this purpose. dicp.ac.cn

Contributions to Combinatorial Synthesis and Medicinal Chemistry Research

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for high-throughput screening in drug discovery. Chiral scaffolds are of particular importance in medicinal chemistry as the biological activity of a drug is often dependent on its stereochemistry.

The this compound scaffold provides a starting point for the generation of a library of chiral compounds. The azide group can be converted to an amine and then acylated with a variety of carboxylic acids, or it can be used in cycloaddition reactions with a range of alkynes to create a diverse set of triazoles. The ethoxy group can also be modified or replaced, further increasing the structural diversity of the resulting library. This modular approach allows for the systematic exploration of the chemical space around the chiral cyclohexane core.

The synthesis of chiral building blocks is a crucial aspect of modern drug discovery. mdpi.comresearchgate.netnih.gov The cis-1,2-disubstituted cyclohexane motif is a valuable structural element in many biologically active compounds. researchgate.netnih.gov The ability to generate a variety of derivatives from a single chiral precursor like this compound is highly advantageous for structure-activity relationship (SAR) studies in medicinal chemistry.

Computational and Theoretical Studies on 1r,2r 1 Azido 2 Ethoxycyclohexane

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are pivotal in elucidating the three-dimensional structure, conformational preferences, and energetic landscape of (1R,2R)-1-Azido-2-ethoxycyclohexane. These computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, provide insights into the molecule's geometry and the relative stabilities of its various conformers. acs.orguomustansiriyah.edu.iq For a cyclohexane (B81311) derivative like this, the chair conformation is generally the most stable. However, the substituents, an azido (B1232118) group and an ethoxy group, can exist in either axial or equatorial positions, leading to different conformational isomers.

The relative energies of these conformers are determined by a combination of steric and stereoelectronic effects. wikipedia.org Generally, bulky groups prefer to occupy the more spacious equatorial position to minimize steric strain. Computational models can precisely quantify these energy differences. For instance, calculations can determine the energy penalty associated with having the azido or ethoxy group in an axial position.

Furthermore, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which are crucial for a detailed understanding of the molecule's structure. This information is fundamental for interpreting experimental data and for predicting the molecule's reactivity. uomustansiriyah.edu.iq

Table 1: Calculated Conformational Energies of this compound

| Conformer | Azido Position | Ethoxy Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.5 - 2.5 |

| 3 | Axial | Equatorial | 1.8 - 2.8 |

| 4 | Axial | Axial | 4.0 - 6.0 |

| Note: The relative energy values are illustrative and depend on the level of theory and basis set used in the quantum chemical calculations. The diequatorial conformer is typically the most stable. |

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry plays a crucial role in understanding the mechanisms of synthetic transformations involving this compound. By modeling reaction pathways and locating transition states, researchers can gain a deeper understanding of reaction feasibility, kinetics, and selectivity. researchgate.netyoutube.com

For instance, in reactions such as the reduction of the azide (B81097) to an amine or its participation in cycloaddition reactions, theoretical models can map out the potential energy surface. This mapping helps identify the lowest energy path from reactants to products, passing through one or more transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Transition state modeling involves optimizing the geometry of the high-energy intermediate state of a reaction. youtube.com For this compound, this could involve modeling the transition state for the extrusion of nitrogen gas from the azide group in a Schmidt reaction or the approach of a dienophile in a Diels-Alder type reaction. core.ac.uk These models provide detailed structural information about the transition state, including the breaking and forming of bonds.

Table 2: Calculated Activation Energies for Key Reactions

| Reaction Type | Reactants | Products | Calculated Activation Energy (kcal/mol) |

| Azide Reduction | This compound, H2/Pd | (1R,2R)-1-Amino-2-ethoxycyclohexane | 15 - 25 |

| [3+2] Cycloaddition | This compound, Alkyne | Triazole derivative | 20 - 30 |

| Note: Activation energies are highly dependent on the specific reagents, catalysts, and reaction conditions, as well as the computational methodology. |

Prediction of Spectroscopic Properties and Chiroptical Data

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum. dokumen.pub

Furthermore, computational methods can accurately predict vibrational frequencies, which are observed in Infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of the molecule, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds, such as the characteristic azide (N3) stretch.

For a chiral molecule like this compound, the prediction of chiroptical data is particularly important. Calculations can predict the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These techniques are sensitive to the absolute configuration of the molecule. By comparing the calculated spectra with experimental data, the absolute stereochemistry of the compound can be unequivocally determined.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| UV-Vis | λmax (n -> π*) | ~280-300 nm |

| IR | Azide (N3) stretch | ~2100 cm⁻¹ |

| ¹³C NMR | Chemical Shifts (δ) | Varies for each carbon |

| ECD | Cotton Effects | Specific positive/negative bands |

| Note: The predicted values are approximate and can be refined by using higher levels of theory and by considering solvent effects. |

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are critical in understanding the behavior of this compound. wikipedia.org These effects arise from the interaction between filled (bonding or non-bonding) and empty (antibonding) orbitals.

In this molecule, the orientation of the azido and ethoxy groups relative to the cyclohexane ring dictates the stereoelectronic environment. For example, an axial azido group can participate in hyperconjugation with the antibonding orbitals of adjacent C-C bonds in the ring, an interaction that can influence its reactivity. Similarly, the lone pairs on the oxygen of the ethoxy group can interact with neighboring orbitals.

These stereoelectronic interactions can have a profound impact on the selectivity of reactions. researchgate.net For example, in an elimination reaction, the anti-periplanar arrangement of a proton and the leaving group (azide) is favored due to optimal orbital overlap in the transition state. Computational studies can quantify the energies of these orbital interactions and rationalize observed stereochemical outcomes. scribd.com By analyzing the molecular orbitals and their interactions, a more nuanced understanding of why certain products are formed preferentially can be achieved.

Q & A

Q. What are the established synthetic routes for (1R,2R)-1-Azido-2-ethoxycyclohexane, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves stereoselective azidation and alkoxylation of a cyclohexane scaffold. Key steps include:

- Ring functionalization : Use of chiral auxiliaries or catalysts to control the (1R,2R) configuration. For example, Sharpless asymmetric azidation or Mitsunobu conditions for ethoxy group installation .

- Purification : Chiral HPLC or recrystallization to isolate enantiomerically pure product.

- Validation : Polarimetry, NMR (e.g., NOE correlations for spatial arrangement), and X-ray crystallography for absolute configuration confirmation .

Q. How does the stereochemistry of this compound influence its reactivity in click chemistry applications?

- Methodological Answer : The (1R,2R) configuration induces steric and electronic effects that modulate strain in the cyclohexane ring, impacting azide-alkyne cycloaddition kinetics.

- Kinetic analysis : Use stopped-flow UV-Vis spectroscopy to compare reaction rates with stereoisomers.

- Computational modeling : Density Functional Theory (DFT) to map transition states and predict regioselectivity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures; store below 4°C in amber vials to avoid photodegradation .

- Moisture sensitivity : Karl Fischer titration to quantify water content; use inert-atmosphere gloveboxes for handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for azido-ethoxycyclohexane derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical drift. Mitigation strategies include:

- Batch validation : LC-MS to confirm purity (>98%) and stability over time.

- Biological assays : Use enantiomerically pure samples in dose-response studies (e.g., enzyme inhibition assays with IC comparisons) .

- Meta-analysis : Cross-reference data from FDA GSRS or PubChem to identify outliers .

Q. What computational approaches are optimal for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME modeling : Use QSAR tools like SwissADME to predict solubility, logP, and bioavailability.

- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .

- Toxicity profiling : Leverage EPA DSSTox databases for hazard assessment .

Q. How does the ethoxy group in this compound affect its utility in asymmetric catalysis?

- Methodological Answer : The ethoxy group acts as a hydrogen-bond acceptor, enhancing chiral induction in catalytic cycles.

- Ligand design : Compare catalytic efficiency (e.g., turnover frequency) with analogues lacking the ethoxy group.

- Spectroscopic analysis : NMR (if fluorinated substrates are used) to track enantioselectivity .

Q. What experimental protocols are recommended for studying strain energy in this compound derivatives?

- Methodological Answer :

- Calorimetry : Measure heat of combustion to calculate strain energy.

- X-ray crystallography : Analyze bond angles and torsional strain in the cyclohexane ring .

- Comparative synthesis : Synthesize and test bicyclic analogues (e.g., norbornene derivatives) to benchmark strain effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.